

AMG319 initial autoimmune disease application

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Compound Focus: AMG319

CAS No.: 1608125-21-8

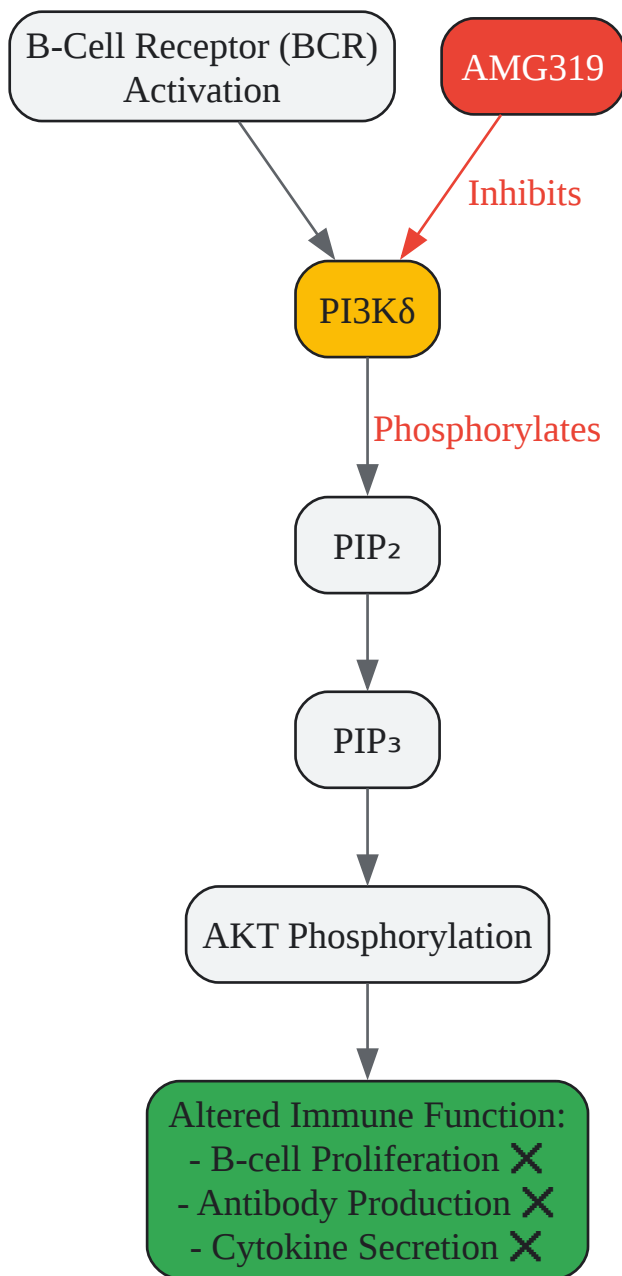
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AMG319 Overview and Mechanism of Action

AMG319 is a potent, selective, and orally bioavailable small-molecule inhibitor of **phosphoinositide 3-kinase delta (PI3K δ)** [1]. The PI3K δ isoform is primarily expressed in leukocytes, making it an attractive target for modulating the immune system in autoimmune diseases and hematological cancers [2].

The diagram below illustrates the core mechanism of action of **AMG319** in the context of B-cell activation, a key process in autoimmunity.



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Figure 1: **AMG319** inhibits the *PI3Kδ* signaling pathway downstream of the B-Cell Receptor (BCR), disrupting key processes in immune cell activation.

By inhibiting *PI3Kδ*, **AMG319** affects multiple immune cell types [1]:

- **B cells:** Dose-dependently inhibits proliferation and antibody production.
- **T cells:** Reduces differentiation into pro-inflammatory subsets like Th17 and inhibits cytokine secretion.

- **Macrophages:** Reduces production of inflammatory cytokines like TNF- α and IL-6.

Key Preclinical Evidence in Autoimmunity

Strong preclinical data supported the investigation of **AMG319** for autoimmune applications. The table below summarizes its efficacy in standard animal models of inflammatory disease.

Disease Model	Species	Dosing Regimen	Key Efficacy Findings
Collagen-Induced Arthritis	DBA/1 mice	1, 3, or 10 mg/kg/day (oral) for 28 days	~75% reduction in joint swelling; ~80% reduction in synovial inflammation and bone erosion [1].
Delayed-Type Hypersensitivity	C57BL/6 mice	3 mg/kg (oral) around challenge	~60% reduction in inflammation (ear thickness); ~70% reduction in local TNF- α [1].
Ovalbumin-Induced Asthma	BALB/c mice	3 mg/kg (oral) during challenge	~75% reduction in lung eosinophils; ~65% reduction in mucus production [1].
KLH-Induced Inflammation	Lewis rats	3 mg/kg (oral)	88% inhibition of inflammatory response [1].

Experimental Protocols from Preclinical Studies

Here are the detailed methodologies for key experiments that demonstrated the activity of **AMG319**.

In Vitro B-Cell Proliferation and Activation Assay [1]

- **Cell Source:** Human B cells isolated from peripheral blood.
- **Stimulation:** Treated with anti-IgM (10 μ g/mL) and IL-4 (20 ng/mL) for 72 hours to mimic activation.
- **Compound Treatment:** **AMG319** tested at concentrations ranging from 0.1 to 100 nM.
- **Readouts:**
 - **Proliferation:** Measured by CFSE dilution assay via flow cytometry.
 - **Antibody Secretion:** Quantified IgG and IgM levels in supernatant by ELISA.

- **Surface Activation Marker:** Analysis of CD86 expression using flow cytometry.

In Vivo Collagen-Induced Arthritis (CIA) Model [1]

- **Animals:** DBA/1 mice.
- **Disease Induction:** Immunized with bovine type II collagen (CII) emulsified in Complete Freund's Adjuvant (CFA) on day 0, followed by a booster injection with CII in Incomplete Freund's Adjuvant (IFA) on day 21.
- **Dosing:** **AMG319** was administered daily via oral gavage at 1, 3, and 10 mg/kg, beginning at disease onset (day 21) and continuing for 28 days.
- **Assessment:**
 - **Clinical Scoring:** Arthritis severity was scored on a 0-4 scale per limb.
 - **Joint Swelling:** Measured using calipers.
 - **Histopathology:** Joint tissues were examined for synovial inflammation and bone erosion.
 - **Cytokine Levels:** Serum TNF- α and IL-6 were measured by ELISA.

Transition to Oncology and Clinical Findings

The strategic focus for **AMG319** shifted from autoimmunity to cancer, driven by the understanding that **PI3K δ inhibition preferentially impairs regulatory T cells (Tregs)** [3] [4]. This effect can enhance the body's anti-tumor immune response.

Clinical trials in patients with head and neck cancer confirmed this mechanism but also revealed a challenge:

- **Proof of Mechanism:** Treatment with **AMG319** led to a decrease in intratumoral Tregs and enhanced the cytotoxic potential of cancer-fighting T cells [3] [4].
- **Dose-Limiting Toxicity:** A high incidence of immune-related adverse events (irAEs) like colitis, rash, and transaminitis was observed, leading to treatment discontinuation in many patients [3] [4] [5]. These toxicities were mechanistically linked to the systemic loss of Treg function [6], underscoring the delicate balance between achieving efficacy and managing toxicity.

Research suggests that alternative dosing strategies, such as **intermittent dosing**, could help uncouple anti-tumor efficacy from severe toxicity [3] [4].

Key Insights for Researchers

- **Therapeutic Window is Critical:** The clinical experience with **AMG319** highlights that systemic PI3K δ inhibition, while effective, poses significant challenges for safety due to on-target irAEs. This is a crucial consideration for drug developers.
- **Dosing Strategy as a Solution:** The finding that intermittent dosing can maintain efficacy while reducing toxicity in models provides a valuable direction for future clinical protocol design [3] [4].
- **From Mechanism to Application:** The journey of **AMG319** exemplifies how a deep understanding of an immunomodulatory mechanism (Treg inhibition) can redirect a compound's application from one therapeutic area (autoimmunity) to another (oncology).

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